molecular formula C13H17BrN2O3 B1406486 Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate CAS No. 1335049-06-3

Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate

Cat. No. B1406486
M. Wt: 329.19 g/mol
InChI Key: ARGDWTMABFWBNA-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate, also referred to as TBPA, is a synthetic compound that has been used in a variety of scientific research applications. TBPA is a versatile compound that can be used as a reactant, catalyst, and/or intermediate in organic synthesis. It is also used in the fields of biochemistry, pharmacology, and biotechnology. TBPA has been studied for its potential to act as an inhibitor of a variety of enzymes, including cytochrome P450 and glutathione S-transferase. Additionally, TBPA has been investigated for its potential to act as an anti-cancer and anti-inflammatory agent.

Scientific Research Applications

Synthesis and Biological Activity

Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate is a compound of interest in the field of medicinal chemistry due to its structural uniqueness and potential biological activities. Its synthesis and biological evaluation are crucial for understanding its applications in scientific research, particularly in the development of new pharmacological agents.

One study focused on the synthesis and evaluation of a series of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as new ligands for the human recombinant receptor hCB1, demonstrating the importance of tert-alkyl chains for receptor affinity. Compounds like tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate, with a tert-butyl group, showed significant hCB1 receptor affinity, suggesting potential applications in cannabinoid-related therapeutic research (Silvestri et al., 2010).

Another study investigated the neuroprotective activity of antioxidant compounds, including those with tert-butyl groups, against brain damage that could lead to conditions like cerebral palsy. The study found that certain 8-alkylamino-1,4-benzoxazines, including those with tert-butyl substituents, were effective in preventing damage induced by harmful substances, highlighting the potential of tert-butyl-containing compounds in neuroprotection research (Largeron et al., 2001).

Antioxidant Properties and Anti-inflammatory Activity

The antioxidant properties of tert-butyl-containing compounds have been explored in various studies. For example, the inhibitory effect of antioxidants, including those with tert-butyl groups, on hepatic tumorigenesis in rats fed with peroxisome proliferators was studied, indicating the potential role of such compounds in cancer prevention (Rao et al., 1984).

Additionally, the synthesis and anti-inflammatory activity of 2,6-di-tert-butylphenols with a heterocyclic group at the 4-position were investigated, with some compounds showing significant anti-arthritic activity, further underscoring the therapeutic potential of tert-butyl derivatives in inflammatory diseases (Isomura et al., 1984).

Neuroprotection and Cell Proliferation

The spin trap reagent alpha-phenyl-N-tert-butyl nitrone was studied for its protective effects against 'ecstasy'-induced neurodegeneration of serotonin neurons, demonstrating the relevance of tert-butyl compounds in neuroprotective strategies (Colado & Green, 1995). Another study optimized the in vivo labeling of DNA for studying cell proliferation in the rat forestomach, using 3-tert-butyl-4-hydroxyanisole to ensure cell proliferation, highlighting the utility of tert-butyl derivatives in cellular and molecular biology research (Joksiċ et al., 2017).

properties

IUPAC Name

tert-butyl 3-(5-bromopyridin-2-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-11-5-4-9(14)6-15-11/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGDWTMABFWBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

1-Boc-3-hydroxyazetidine (4.0 g, 23 mmol) was dissolved in DMF (30 mL) and cooled to 0° C. To this was added NaH (60% suspension, 0.83 g, 34 mmol) and it was stirred for 15 min. Finally, a solution of 5-bromo-2-iodopyridine (6.5 g, 23 mmol) in DMF (20 mL) was added to it and the reaction mixture was stirred at 70° C. for 5 h. It was, then, cooled to room temperature and diluted using EtOAc (200 mL). The organic layer was washed with water (150 mL×2), brine (150 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The residue obtained was purified by silica gel column chromatography (10% EtOAc in hexane) to provide Va-2-I (4.5 g, 59% yield). LCMS: m/z; 329.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.83 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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